O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13791378
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 |
| Standard InChI Key | AUABPENEDJXJQH-LBPRGKRZSA-N |
| Isomeric SMILES | C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a five-membered pyrrolidine ring with a (3S)-configured methyl group at the 3-position. The 1-position is substituted with a tert-butyloxycarbonyl (Boc) group, while the 3-position bears a methyl ester (Figure 1). This arrangement confers both steric bulk and hydrolytic stability, making it suitable for stepwise synthetic modifications .
Stereochemical Considerations
The (3S) stereochemistry is critical for its interaction with chiral biological targets. Computational models predict that the methyl group’s orientation influences the compound’s conformational flexibility, potentially affecting its reactivity in asymmetric synthesis .
Synthesis and Manufacturing
Key Reaction Conditions
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Temperature: Reactions typically proceed at 0–25°C to minimize racemization.
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Catalysts: Palladium or organocatalysts may enhance enantioselectivity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.3 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO, THF | |
| Storage Conditions | -20°C, inert atmosphere |
The compound’s ester groups contribute to moderate lipophilicity (logP ≈ 1.8), favoring solubility in organic solvents over aqueous media .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s Boc and methyl ester groups make it a strategic intermediate in drug discovery. For example, in the synthesis of kinase inhibitors, the Boc group is selectively deprotected to introduce amine functionalities, while the methyl ester undergoes hydrolysis to carboxylic acids for further coupling .
Comparative Analysis with Related Compounds
The pyrrolidine core in O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate offers a balance between ring strain and conformational flexibility, distinguishing it from larger (piperidine) or smaller (azetidine) analogs .
Future Research Directions
Unanswered Questions
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Biological Activity: Screening for kinase or protease inhibition could reveal therapeutic potential.
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Synthetic Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric excess.
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